(3S,4S)-oxolane-3,4-diamine structural information
(3S,4S)-oxolane-3,4-diamine structural information
In-Depth Technical Guide: (3S,4S)-Oxolane-3,4-Diamine in Advanced Drug Development and Asymmetric Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of chiral scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. (3S,4S)-oxolane-3,4-diamine (also known as (3S,4S)-tetrahydrofuran-3,4-diamine) has emerged as a highly privileged chiral building block[1]. By embedding a conformationally restricted trans-diamine motif within a hydrophilic tetrahydrofuran (THF) ring, this molecule provides a unique vector for functional group projection. This whitepaper explores the structural rationale, physicochemical advantages, and validated synthetic protocols for integrating (3S,4S)-oxolane-3,4-diamine into next-generation therapeutics, including kinase inhibitors and nuclear receptor antagonists.
Structural and Physicochemical Profiling
The utility of (3S,4S)-oxolane-3,4-diamine stems from its precise stereochemistry. The (3S,4S) configuration dictates a trans relationship between the two primary amines. Unlike its cis counterpart (the meso (3R,4S) isomer), the trans geometry projects the nitrogen atoms into distinct spatial quadrants, making it an ideal chiral ligand or pharmacophore core for engaging asymmetric protein binding pockets[2].
Furthermore, the substitution of a cyclopentane ring with an oxolane (THF) ring introduces an oxygen atom that acts as a hydrogen-bond acceptor. This subtle bioisosteric replacement significantly lowers the compound's lipophilicity (LogP), which is critical for mitigating off-target toxicities (such as hERG liability) and improving aqueous solubility.
Table 1: Quantitative Physicochemical Data and Structural Implications
| Property | Value | Scientific Implication in Drug Design |
| IUPAC Name | (3S,4S)-oxolane-3,4-diamine | Defines the exact trans stereochemical configuration required for specific target engagement. |
| CAS Registry Number | 45434-73-9 (Free Base) 2172870-82-3 (HCl Salt) | Critical for precise reagent sourcing; the HCl salt provides superior shelf stability[3]. |
| Molecular Weight | 102.137 g/mol | Highly efficient ligand efficiency (LE); leaves ample molecular weight budget for derivatization within Lipinski’s Rule of 5[1]. |
| Topological Polar Surface Area | 61.3 Ų | Optimal for membrane permeability; provides necessary polarity without restricting passive cellular diffusion[4]. |
| H-Bond Donors / Acceptors | 4 / 3 | Offers robust points of interaction for both solvent molecules (solubility) and target amino acid residues (potency)[1]. |
Mechanistic Role in Medicinal Chemistry
As a Senior Application Scientist, I emphasize that the choice of a linker or core is never arbitrary. The integration of (3S,4S)-oxolane-3,4-diamine into drug candidates is driven by explicit causal relationships between its structure and the desired biological outcome.
A. Kinase Inhibition (FGFR4 and SYK)
In the development of Spleen Tyrosine Kinase (SYK) inhibitors for autoimmune diseases[5] and Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma[6], the oxolane-diamine acts as a versatile hinge-binding or solvent-channel motif.
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Causality: The primary amines can be selectively functionalized via nucleophilic aromatic substitution (SNAr) to attach heteroaromatic rings. The remaining free amine often acts as a critical hydrogen-bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyls of the enzyme), while the oxolane oxygen interacts with the solvent, driving the thermodynamic favorability of binding.
B. Androgen Receptor (AR) Antagonists
Recent advancements in prostate cancer therapeutics have utilized tetrahydrofuran-based cyclic ureas as non-steroidal AR antagonists[7].
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Causality: Historically, thio-hydantoin cores were used in AR antagonists, but they carry hepatotoxic risks. By treating (3S,4S)-oxolane-3,4-diamine with a phosgene equivalent, researchers generate a rigidified cyclic urea. This structure perfectly mimics the spatial arrangement of the thio-hydantoin pharmacophore while replacing the toxicophore with a benign, metabolically stable oxolane ring[7].
Mechanism of action for oxolane-diamine derived kinase inhibitors blocking cellular proliferation.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Synthesis
Objective: Mono-substitution of (3S,4S)-oxolane-3,4-diamine with a heteroaryl chloride to build a kinase inhibitor scaffold[5].
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Preparation: In an oven-dried flask, suspend (3S,4S)-oxolane-3,4-diamine dihydrochloride (1.2 eq) and the target heteroaryl chloride (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) dropwise.
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Causality: The excess non-nucleophilic base is strictly required to both neutralize the dihydrochloride salt (liberating the nucleophilic free amines) and to scavenge the HCl generated during the SNAr reaction, preventing reaction stalling.
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Thermal Activation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 16 hours.
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Causality: Electron-rich or sterically hindered heteroaryl chlorides possess a high activation energy barrier for SNAr; thermal activation is necessary to achieve the transition state.
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Self-Validation Checkpoint: Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The protocol is validated when the starting material mass is depleted and a dominant peak corresponding to the [M+H]+ of the mono-substituted product appears. The trans symmetry of the starting material ensures that mono-substitution yields a single regioisomer.
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Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with 5% aqueous LiCl to remove residual NMP. Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.
Protocol 2: Synthesis of Tetrahydrofuran Cyclic Urea (AR Antagonist Core)
Objective: Rigidification of the oxolane-diamine into a cyclic urea to mimic the thio-hydantoin core[7].
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Preparation: Dissolve the N-substituted (3S,4S)-oxolane-3,4-diamine intermediate in anhydrous Tetrahydrofuran (THF) and cool the vessel to 0 °C using an ice bath.
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Reagent Addition: Add Triethylamine (TEA, 3.0 eq) followed by the portion-wise addition of 1,1'-Carbonyldiimidazole (CDI, 1.5 eq).
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Causality: CDI acts as a safe, solid phosgene equivalent. It undergoes two sequential nucleophilic acyl substitutions with the adjacent amines to form the cyclic urea. Cooling to 0 °C is critical to control the exothermic release of imidazole and prevent intermolecular polymerization.
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Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
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Self-Validation Checkpoint: Monitor via ¹H-NMR. Successful cyclization heavily restricts the conformational flexibility of the oxolane ring. This is validated by a distinct downfield shift and sharpening of the signals corresponding to the C3 and C4 methine protons, confirming the rigid bicyclic structure.
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Workup: Dilute with brine and extract with Dichloromethane (DCM). Purify the concentrated crude via silica gel flash chromatography.
Synthetic workflow for incorporating oxolane-3,4-diamine into cyclic urea pharmacophores.
Conclusion
The architectural elegance of (3S,4S)-oxolane-3,4-diamine lies in its ability to combine the geometric precision of a trans-diamine with the favorable physicochemical profile of a tetrahydrofuran ring. Whether utilized as a solvent-exposed linker in kinase inhibitors or rigidified into a cyclic urea for nuclear receptor antagonism, it represents a highly reliable, self-validating scaffold for modern drug design.
References
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BIOFOUNT: 45434-73-9|(3S,4S)-Oxolane-3,4-diamine. Bio-Fount. Available at:[Link]
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Indian Academy of Sciences: Design and synthesis of novel tetrahydrofuran cyclic urea derivatives as androgen receptor antagonists. Journal of Chemical Sciences. Available at: [Link]
- European Patent Office: PROCESS FOR THE PREPARATION OF FUSED HETEROAROMATIC PYRROLIDINONES (EP 3489236 A1). Google Patents.
- WIPO / Google Patents: Fgfr4 inhibitors (WO2016164703A1). Google Patents.
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PubChem: Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171647. National Institutes of Health (NIH). Available at:[Link]
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PubChem: (3R,4R)-Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171650. National Institutes of Health (NIH). Available at: [Link]
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